Isopanduratin A
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Overview
Description
Isopanduratin A is a natural product found in Boesenbergia rotunda with data available.
Scientific Research Applications
Antibacterial Properties
Isopanduratin A, isolated from Kaempferia pandurata, has demonstrated significant antibacterial activity. A study found it effective against Streptococcus mutans, a primary cause of dental caries. Its minimum inhibitory concentration (MIC) was much lower than that of other natural agents, indicating a potent antibacterial effect. Additionally, it showed activity against other Streptococcus species. The mechanism involves damaging the cell membrane and cell wall, as observed through transmission electron microscopy (Hwang et al., 2004). Further, its antibacterial activity extends to acne-causing microorganisms like Propionibacterium acnes, suggesting its potential use in treating skin conditions (Song et al., 2008).
Potential in Cancer Treatment
This compound has shown promise in cancer treatment, particularly in inhibiting cell proliferation in hepatocellular carcinoma cells and pancreatic cancer cells. A study demonstrated its ability to inhibit HepG2 hepatocellular carcinoma cell proliferation in both monolayer and three-dimensional cultures. It also induced apoptosis in these cells (Nguyen et al., 2020). Another study highlighted its cytotoxic effects against PANC-1 human pancreatic cancer cells under nutrient-deprived conditions, suggesting its potential as an antiausterity agent in cancer therapy (Nguyen et al., 2017).
Dermatological Applications
This compound was found to have depigmentation effects on melanocytes, indicating its potential as a skin-whitening agent. It inhibits melanin biosynthesis and tyrosinase activity, which are crucial in the skin pigmentation process (Yoon et al., 2007).
Anti-Inflammatory and Anti-Obesity Effects
Research suggests that this compound possesses anti-inflammatory properties. It was found to inhibit tumor necrosis factor α-induced nuclear factor κB signaling pathway in human lung adenocarcinoma A549 cells (Moriwaki et al., 2021). Moreover, this compound has shown inhibitory effects on adipogenesis, suggesting its potential in addressing obesity. It suppresses lipid accumulation in adipocytes and downregulates adipogenic effectors and transcription factors (Rungsa et al., 2023).
Antiviral Potential
A molecular docking study explored the interaction of this compound with the SARS-CoV-2 main protease, indicating its potential antiviral activity against COVID-19 (Vergoten & Bailly, 2022).
Properties
Molecular Formula |
C26H30O4 |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
(2,4-dihydroxy-6-methoxyphenyl)-[(1R,2S,6R)-3-methyl-2-(3-methylbut-2-enyl)-6-phenylcyclohex-3-en-1-yl]methanone |
InChI |
InChI=1S/C26H30O4/c1-16(2)10-12-20-17(3)11-13-21(18-8-6-5-7-9-18)24(20)26(29)25-22(28)14-19(27)15-23(25)30-4/h5-11,14-15,20-21,24,27-28H,12-13H2,1-4H3/t20-,21+,24-/m1/s1 |
InChI Key |
DIHCGASLQARQMP-ZFGGDYGUSA-N |
Isomeric SMILES |
CC1=CC[C@H]([C@@H]([C@@H]1CC=C(C)C)C(=O)C2=C(C=C(C=C2OC)O)O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CCC(C(C1CC=C(C)C)C(=O)C2=C(C=C(C=C2OC)O)O)C3=CC=CC=C3 |
Synonyms |
isopanduratin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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